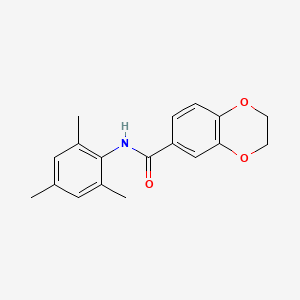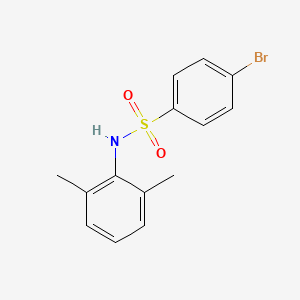
4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile
Overview
Description
4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C18H14N2 and its molecular weight is 258.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.115698455 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
- Synthesis and Study of Cobalt(II) Complexes: A study described the synthesis of a related compound, 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile (ppytbH), and its complex with cobalt(II). This compound exhibited potential anticancer activity against U937 human monocytic cells. DNA binding properties and molecular docking studies were also performed (Bera et al., 2021).
Antibacterial Activity
- Synthesis of Polysubstituted Derivatives: Research on polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives, including a study on their antibacterial properties, was conducted. These derivatives showed promise as antibacterial agents (Elassar, 2012).
Electrochromic Applications
- Use in Electrochromic Devices: A related compound, 4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile (ANIL), was synthesized for its application in electrochromic devices. The study explored the electrochromic properties of polymers derived from this compound (Su et al., 2017).
Antimicrobial and Anticancer Properties
- Benzoimidazole Derivatives: Synthesis of compounds containing 4-benzoimidazol-2-yl moiety, incorporating pyrrole analogues, was investigated for their antimicrobial and anticancer activities. These studies highlight the diverse biological applications of such compounds (El-Meguid, 2014).
Fluorescence Study
- Dual Emission Study: Research on the fluorescence of clusters of 4-(1H-pyrrol-1-yl)benzonitrile with acetonitrile was conducted. This study provides insights into the photochemical properties of such compounds (Belau et al., 2004).
Molecular Synthesis and Characterization
- Synthesis of Pyrrole Derivatives: The paper details the synthesis and characterization of self-assembled monolayers of aromatic pyrrole derivatives, exploring their electrochemical properties for potential applications in improved polymer layers (Schneider et al., 2017).
Nonlinear Optical Applications
- Study on NLO Properties: The paper investigates selected molecules based on (-1-cyanovinyl)benzonitrile, including their linear and nonlinear optical parameters, highlighting their potential in NLO applications (Mydlova et al., 2020).
Properties
IUPAC Name |
4-(2-methyl-5-phenylpyrrol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-14-7-12-18(16-5-3-2-4-6-16)20(14)17-10-8-15(13-19)9-11-17/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMOBULXCUKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)

![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5725147.png)


![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)

![1-[2-(2,5-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5725180.png)

![5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole](/img/structure/B5725200.png)


![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B5725229.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5725230.png)
